"synthesis and characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-"
"synthesis and characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-"
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Synthesis and Characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. This compound merges the well-established 4,5-diphenylimidazole core with a propanoic acid side chain at the C2 position, a modification that can significantly influence pharmacokinetic properties and target engagement. We will explore a logical and efficient synthetic strategy, delve into the mechanistic reasoning behind procedural choices, and outline a rigorous, self-validating protocol for structural confirmation and purity assessment.
Strategic Approach to Synthesis: A Mechanistic Perspective
The synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is most logically approached through a two-stage process: first, the construction of the stable 4,5-diphenylimidazole aromatic core, followed by the strategic introduction of the propanoic acid side chain at the C2 position.
Stage 1: Formation of the 4,5-Diphenylimidazole Core
The most direct and widely employed method for constructing the 2,4,5-trisubstituted imidazole core is the Radziszewski synthesis or a variation thereof. This is a multi-component reaction that elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source in a single pot.
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Core Reactants:
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1,2-Dicarbonyl: Benzil (1,2-diphenylethane-1,2-dione) serves as the precursor for the C4 and C5 positions, providing the two phenyl substituents.
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Aldehyde: An appropriate aldehyde provides the C2 carbon of the imidazole ring.
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Ammonia Source: Ammonium acetate is the preferred reagent as it conveniently provides two equivalents of ammonia and acts as a mild catalyst.
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A common and efficient approach involves a one-pot condensation of benzil, an aldehyde, and ammonium acetate in a suitable solvent like glacial acetic acid.[2][3] The acid serves both as a solvent and as a catalyst to facilitate the necessary condensation and dehydration steps. Microwave-assisted synthesis has also been shown to be a highly efficient alternative, often leading to higher yields in shorter reaction times.[1][4][5]
Stage 2: C2-Functionalization with the Propanoic Acid Moiety
Directly installing the propanoic acid side chain requires a different aldehyde in the initial condensation. For this synthesis, we utilize an aldehyde that already contains the three-carbon chain, specifically succinaldehydic acid (or a protected ester form like ethyl 3-oxopropanoate) which can be challenging to handle. A more robust and common strategy involves a two-step approach starting from a simpler precursor.
A plausible and well-precedented route involves first synthesizing 2-methyl-4,5-diphenyl-1H-imidazole and then functionalizing the methyl group.
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Initial Condensation: React benzil, acetaldehyde, and ammonium acetate to form 2-methyl-4,5-diphenyl-1H-imidazole.
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Functionalization: The methyl group at the C2 position can be deprotonated using a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This anion can then react with an electrophile like diethyl carbonate to introduce an ester group.
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Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the final 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-.
This stepwise approach provides greater control and utilizes more stable and readily available starting materials.
Synthetic Workflow Visualization
The overall synthetic strategy is depicted below.
Caption: Figure 1: A proposed two-stage synthetic workflow for the target compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.
Protocol 1: Synthesis of 2-Methyl-4,5-diphenyl-1H-imidazole
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Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (10.5 g, 0.05 mol), ammonium acetate (15.4 g, 0.2 mol), and glacial acetic acid (100 mL).
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Reagent Addition: Add acetaldehyde (2.8 mL, 0.05 mol) to the mixture.
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Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water.
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Neutralization: Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate will form.
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Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 2-methyl-4,5-diphenyl-1H-imidazole as a crystalline solid.
Protocol 2: Synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (Proposed)
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Anhydrous Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve the 2-methyl-4,5-diphenyl-1H-imidazole (0.02 mol) in anhydrous THF (80 mL).
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Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. Stir for 1 hour at this temperature.
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Carboxylation: In a separate flask, prepare a solution of diethyl carbonate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
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Hydrolysis: Dissolve the crude ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). Reflux the mixture for 4 hours.
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Acidification & Isolation: Cool the reaction mixture and acidify with 2M HCl until the pH is ~5-6. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or methanol.
Rigorous Characterization and Data Validation
Confirmation of the chemical structure and assessment of purity are critical. The following techniques provide a self-validating system for the characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [6] |
| Molecular Weight | 292.3 g/mol | [6] |
| IUPAC Name | 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | [6] |
| CAS Number | 55217-15-7 | [6] |
Spectroscopic Analysis
The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm corresponding to the 10 protons of the two phenyl rings. - Aliphatic Protons: Two triplet signals, typically around δ 2.8-3.2 ppm (for -CH₂- adjacent to the imidazole) and δ 2.5-2.9 ppm (for -CH₂- adjacent to the carboxyl group). - Imidazole N-H: A broad singlet, typically downfield (> δ 12 ppm), which may be exchangeable with D₂O. - Carboxylic Acid O-H: A very broad singlet, typically > δ 10 ppm, also exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm. - Imidazole Carbons: Signals for C2, C4, and C5 of the imidazole ring (e.g., C2 ~δ 145-150 ppm; C4/C5 ~δ 135-140 ppm). - Aromatic Carbons: Multiple signals in the range of δ 125-135 ppm. - Aliphatic Carbons: Two signals in the range of δ 25-40 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Imidazole): A broad band around 3200-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=N and C=C Stretches: Medium to strong bands in the 1450-1610 cm⁻¹ region.[7] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight, m/z = 292.12.[6] - Fragmentation: Expect fragmentation patterns showing the loss of the propanoic acid side chain or cleavage of the imidazole ring. |
Elemental Analysis
This technique validates the empirical formula of the synthesized compound.
| Element | Theoretical % |
| Carbon (C) | 73.95% |
| Hydrogen (H) | 5.52% |
| Nitrogen (N) | 9.58% |
| Oxygen (O) | 10.95% |
Characterization Workflow
Caption: Figure 2: The logical flow for comprehensive structural validation.
Conclusion
This guide has detailed a robust and mechanistically sound strategy for the synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. By leveraging the classical Radziszewski reaction to build the imidazole core followed by a proposed C2-functionalization, researchers can access this valuable molecule. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's structure and purity. The principles and protocols described herein provide a solid foundation for scientists and drug development professionals working with substituted imidazoles, enabling further exploration of their therapeutic potential.
References
-
Barluenga, J., et al. (2006). Synthesis of 4,5-disubstituted imidazoles. ResearchGate. Available at: [Link]
-
Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Abbasov, V.M., et al. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 22(1), 89-100. Available at: [Link]
-
PubChem. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, P., et al. (2011). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 549-552. Available at: [Link]
-
Siddiqui, A.A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 250-257. Available at: [Link]
-
Tchoukoua, A., et al. (2018). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Biosciences and Medicines, 6, 49-61. Available at: [Link]
-
Riaz, M., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888. Available at: [Link]
-
O'Brien, Z., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3765-3783. Available at: [Link]
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-728. Available at: [Link]
-
Chan, Y.-T., et al. (2020). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 10(42), 25083-25091. Available at: [Link]
-
Puratchikody, A., & Nallu, M. (2007). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry, 4(1), 53-58. Available at: [Link]
-
Dhineshkumar, E., et al. (2020). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. World News of Natural Sciences, 29, 1-13. Available at: [Link]
Sources
- 1. ppor.az [ppor.az]
- 2. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | C18H16N2O2 | CID 3043182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
